Pentane

Thermochemistry Enthalpy of formation Branched alkane stability

CAS 70955-08-7 corresponds to 3-ethyl-2,4-dimethylpentane (also identified as 2,4-dimethyl-3-ethylpentane), a branched alkane with the molecular formula C₉H₂₀ and molecular weight 128.26 g/mol. It is a structural isomer of nonane, belonging to the family of saturated hydrocarbons containing nine carbon atoms.

Molecular Formula C5H12
C5H12
CH3(CH2)3CH3
Molecular Weight 72.15 g/mol
CAS No. 70955-08-7
Cat. No. B7769027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentane
CAS70955-08-7
Molecular FormulaC5H12
C5H12
CH3(CH2)3CH3
Molecular Weight72.15 g/mol
Structural Identifiers
SMILESCCCCC
InChIInChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3
InChIKeyOFBQJSOFQDEBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
In water, 38 mg/L at 25 °C
Miscible with ethanol, ethyl ether, acetone, benzene, chloroform;  soluble in carbon tetrachloride
0.038 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.004 (very poor)
0.04%

Structure & Identifiers


Interactive Chemical Structure Model





Pentane (CAS 70955-08-7) 3-Ethyl-2,4-dimethylpentane: A Verified Branched C9 Alkane Isomer for Demanding Analytical Applications


CAS 70955-08-7 corresponds to 3-ethyl-2,4-dimethylpentane (also identified as 2,4-dimethyl-3-ethylpentane), a branched alkane with the molecular formula C₉H₂₀ and molecular weight 128.26 g/mol [1]. It is a structural isomer of nonane, belonging to the family of saturated hydrocarbons containing nine carbon atoms [2]. Unlike common misrepresentations associating this CAS number with the straight-chain C5 alkane n-pentane, authoritative databases confirm its identity as a highly branched C9 isomer with a unique substitution pattern [3]. Its well-characterized physicochemical profile—including experimental boiling point (136.7 °C), density (0.7365 g/cm³ at 20 °C), and standard enthalpy of formation—makes it a valuable reference compound in gas chromatography, thermodynamic studies, and isomer-specific analytical method development [1][4].

Pentane (CAS 70955-08-7) 3-Ethyl-2,4-dimethylpentane: Why Generic C9 Alkane Substitution Fails in Isomer-Sensitive Workflows


C₉H₂₀ alkane isomers cannot be treated as interchangeable commodities. With 35 structural isomers of nonane alone [1], each substitution pattern produces distinct physicochemical signatures that fundamentally alter behavior in separation, thermodynamic, and property-driven applications [2]. Branched alkanes exhibit systematically lower boiling points and higher thermodynamic stability than their straight-chain counterparts due to protobranching effects and reduced surface area for van der Waals interactions [3][4]. 3-Ethyl-2,4-dimethylpentane represents a specific branching architecture—with ethyl and methyl substituents arranged on a pentane backbone—that yields a unique combination of boiling point (136.7 °C), density (0.7365 g/cm³), and chromatographic retention index (Kovats RI 838 on squalane) [5][6]. Substituting any other C9 isomer without experimental validation introduces quantifiable errors in retention time calibration, property prediction, and thermodynamic calculations [7]. The following evidence demonstrates precisely where this specific isomer diverges from its closest structural analogs.

Pentane (CAS 70955-08-7) 3-Ethyl-2,4-dimethylpentane: Quantitative Differentiation Evidence for Procurement Decisions


Thermodynamic Stability: 3-Ethyl-2,4-dimethylpentane vs. n-Nonane Benchmark Comparison

3-Ethyl-2,4-dimethylpentane exhibits a standard enthalpy of formation in the liquid phase (ΔfH°liquid) of -269.7 ± 0.92 kJ/mol, as determined by combustion calorimetry [1]. This value reflects the enhanced thermodynamic stability characteristic of highly branched alkanes due to protobranching effects—stabilizing 1,3-alkyl-alkyl interactions absent in linear isomers [2]. This experimental datum provides a precise benchmark for thermodynamic calculations and isomer stability comparisons [3].

Thermochemistry Enthalpy of formation Branched alkane stability Combustion calorimetry

Boiling Point Differentiation: 3-Ethyl-2,4-dimethylpentane vs. 2,3,4-Trimethylhexane and 4-Methyloctane

3-Ethyl-2,4-dimethylpentane has a boiling point of 136.7 °C (at 760 mmHg) [1]. This is 2.4 °C lower than the structurally similar isomer 2,3,4-trimethylhexane (139.1 °C) [2], and approximately 6 °C lower than 4-methyloctane (∼142.7 °C, 416 K) [3]. The lower boiling point relative to 2,3,4-trimethylhexane is attributable to the specific branching pattern of 3-ethyl-2,4-dimethylpentane, which reduces molecular surface area and weakens intermolecular van der Waals forces [4].

Boiling point C9 isomer separation Distillation Physical property comparison

Density Differentiation at 20 °C: 3-Ethyl-2,4-dimethylpentane vs. 2,3,4-Trimethylhexane

At 20 °C, 3-ethyl-2,4-dimethylpentane has a density of 0.7365 g/cm³ [1], while 2,3,4-trimethylhexane—a C9 isomer differing only in backbone length and methyl positioning—has a density of 0.7347 g/cm³ [2]. This 0.0018 g/cm³ difference, though modest, is reproducible and reflects the distinct molecular packing efficiency of the ethyl-substituted pentane backbone versus the trimethyl-substituted hexane backbone [3].

Density Volumetric properties C9 isomer Physical characterization

Chromatographic Differentiation: Kovats Retention Index of 3-Ethyl-2,4-dimethylpentane on Non-Polar Columns

On squalane (a non-polar stationary phase), 3-ethyl-2,4-dimethylpentane exhibits Kovats retention indices of 836.1 at 50 °C and 840 at 70 °C, with a value of 838 at 100 °C [1]. This retention behavior is a direct consequence of its unique molecular topology [2]. On DB-1 bonded phase fused silica, the Kovats index is 839 [3]. These values provide a reliable reference for GC method development, distinguishing this isomer from other C9 alkanes with different branching patterns [4].

Gas chromatography Kovats retention index Isomer separation Method development

Spectroscopic Fingerprint: Mass Spectrum Differentiation of 3-Ethyl-2,4-dimethylpentane

The electron ionization (EI) mass spectrum of 3-ethyl-2,4-dimethylpentane, acquired at 75 eV, is available as a validated reference in the SDBS spectral database [1]. The fragmentation pattern—characterized by abundant ions resulting from cleavage adjacent to the branching points—provides a unique and reproducible spectral fingerprint that distinguishes this isomer from other C9H20 alkanes [2]. The InChIKey (VLHAGZNBWKUMRW-UHFFFAOYSA-N) uniquely identifies this specific isomer structure [3].

Mass spectrometry Isomer identification Spectral library GC-MS confirmation

Pentane (CAS 70955-08-7) 3-Ethyl-2,4-dimethylpentane: Evidence-Backed Application Scenarios for Scientific and Industrial Use


GC and GC-MS Retention Time Calibration Standard for C8-C10 Hydrocarbon Analysis

In complex hydrocarbon mixture analysis (e.g., petroleum fractions, fuels, environmental samples), 3-ethyl-2,4-dimethylpentane serves as a reliable retention index marker with a well-characterized Kovats RI of 838-840 on non-polar columns [1][2]. Its retention falls between n-octane (800) and n-nonane (900), providing a mid-range calibration point that improves peak identification accuracy for branched C8-C10 alkanes. The validated EI mass spectrum in SDBS enables definitive GC-MS peak confirmation [3].

Thermodynamic Reference Compound for Computational Chemistry Validation

The experimentally determined standard enthalpy of formation (ΔfH°liquid = -269.7 ± 0.92 kJ/mol) provides a high-accuracy benchmark for validating density functional theory (DFT) calculations and force field parameterizations involving branched alkanes [4]. The compound's distinct branching pattern makes it particularly valuable for testing computational methods that must accurately capture protobranching stabilization effects [5].

Isomer-Specific Property Standard for Physical Chemistry Studies

With precisely characterized boiling point (136.7 °C) and density (0.7365 g/cm³ at 20 °C), this compound is suitable as a calibration standard for property measurement instruments and as a reference compound in structure-property relationship studies of C9 isomers [6][7]. The 2.4 °C boiling point difference from 2,3,4-trimethylhexane provides a measurable validation point for distillation apparatus calibration [6][8].

Specialty Solvent for High-Purity Organic Synthesis Requiring Defined Volatility

In synthetic chemistry applications where solvent volatility must be precisely controlled, 3-ethyl-2,4-dimethylpentane offers a defined boiling point of 136.7 °C, vapor pressure of approximately 9.3 mmHg at 25 °C, and density of 0.7365 g/cm³ at 20 °C [6]. These well-characterized properties support reproducible reaction conditions, particularly in processes requiring solvent removal by evaporation at moderate temperatures .

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